molecular formula C29H31N3O3S B2948777 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866895-42-3

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline

Katalognummer: B2948777
CAS-Nummer: 866895-42-3
Molekulargewicht: 501.65
InChI-Schlüssel: HMWPCBLDSMETAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinoline core substituted at positions 3, 4, and 4. The 4-position is modified with a piperazine ring bearing a 2,4-dimethylphenyl group, while the 3-position has a 4-methylbenzenesulfonyl (tosyl) group, and the 6-position is methoxylated. Its molecular formula is C₃₀H₃₂N₃O₃S, with a molecular weight of 530.67 g/mol.

Eigenschaften

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-20-5-9-24(10-6-20)36(33,34)28-19-30-26-11-8-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-12-7-21(2)17-22(27)3/h5-12,17-19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPCBLDSMETAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=C(C=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

Key Structural Features Compared
Compound Name Quinoline Substituents Piperazine Substituents Additional Groups Molecular Weight (g/mol) Synthesis Method
Target Compound 6-methoxy, 3-(4-methylbenzenesulfonyl) 4-(2,4-dimethylphenyl) 530.67 Likely Pd-catalyzed coupling
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () 6-methoxy, 3-methyl 2-(4-chlorophenyl), 4-(3,4-dimethoxyphenyl) ~445.9 (estimated) One-pot three-component strategy
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone () 6-fluoro 4-(2,4-dimethylphenyl) 3-(piperidin-1-yl)methanone 446.6 Not specified
4-(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)phenylsulfonyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide () 4-(2,4-dimethylphenyl) Tetrahydro-2H-pyran-4-carboxamide ~540 (estimated) Not detailed
Analysis of Structural Differences
  • Quinoline Core Modifications: The 6-methoxy group in the target compound may enhance solubility compared to the 6-fluoro substituent in ’s analog, which could increase lipophilicity .
  • Piperazine Substituents :

    • The 2,4-dimethylphenyl group on the piperazine ring is shared with and compounds, suggesting a role in target affinity (e.g., MMP inhibition) .
  • Synthesis Methods :

    • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (analogous to and ) due to the arylpiperazine and sulfonyl groups .

Physicochemical Properties

  • Lipophilicity : The tosyl group increases molecular weight and may reduce membrane permeability compared to simpler substituents (e.g., methyl or methoxy).
  • Stability: Sulfonyl groups generally improve chemical stability, which could favor the target compound over analogs with azido or amino groups (e.g., ’s 4k) .

Research Findings and Limitations

  • Evidence Gaps : Direct biological data for the target compound is unavailable in the provided sources. Comparisons rely on structural analogs (e.g., MMP inhibitors in ) .
  • Synthetic Challenges : The tosyl group’s introduction may require stringent conditions (e.g., sulfonation agents), contrasting with simpler alkylation in ’s one-pot synthesis .

Biologische Aktivität

The compound 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic derivative belonging to the class of quinoline-based compounds. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H30N2O3S
  • Molecular Weight : 430.57 g/mol
  • IUPAC Name : 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline

The compound features a quinoline core substituted with various functional groups that may influence its biological properties.

Pharmacological Activity

Research indicates that derivatives of quinoline and piperazine exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced antimicrobial properties due to its ability to interact with bacterial membranes and enzymes .
  • Anticancer Potential : Quinoline derivatives have been extensively studied for their anticancer properties. For instance, some studies suggest that modifications on the quinoline ring can lead to increased cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The piperazine ring is known for its activity on central nervous system (CNS) receptors. Compounds similar to the target molecule have been shown to exhibit anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural components:

  • Piperazine Substitution : The substitution pattern on the piperazine ring can affect receptor binding affinity and selectivity.
  • Quinoline Modifications : Variations in the substituents on the quinoline ring can enhance or diminish biological activity. For example, methoxy and sulfonyl groups may increase solubility and bioavailability .

Study 1: Antimicrobial Efficacy

A study evaluated various quinoline derivatives, including those with piperazine substitutions, against a panel of bacterial strains. The results indicated that compounds with a similar structure to our target compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines (e.g., HeLa, MCF-7). Results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Study 3: CNS Activity

Behavioral studies in rodent models assessed the anxiolytic effects of compounds structurally related to the target molecule. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

Q & A

Q. What are the optimal synthetic routes for 4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization : Use stepwise coupling of piperazine and sulfonylquinoline precursors under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via HPLC or TLC to confirm intermediate formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. Validate purity via NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and bond angles (e.g., piperazine ring conformation and sulfonyl group orientation) .
  • Spectroscopic Analysis : Use 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to verify proton environments and substituent effects. UV-Vis spectroscopy can assess electronic transitions influenced by the methoxy and sulfonyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinase or protease targets using fluorescence-based assays (e.g., FRET for protease activity). Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations to evaluate therapeutic potential .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide analog design?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map electron density distributions, identifying reactive sites (e.g., sulfonyl group’s electrophilicity) .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., receptor binding pockets) to prioritize analogs with improved binding affinity .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability, assay conditions) .
  • Experimental Replication : Standardize protocols (e.g., cell culture media, incubation times) and validate findings using orthogonal assays (e.g., Western blotting alongside fluorescence assays) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Process Intensification : Use flow chemistry to enhance mixing and heat transfer during piperazine coupling steps, reducing side-product formation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction parameters in real-time, enabling rapid adjustments .

Q. How can researchers elucidate the compound’s metabolic stability and pharmacokinetic profile?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Compare degradation rates to assess species-specific differences .
  • Pharmacokinetic Modeling : Use compartmental models to predict absorption/distribution based on logP and plasma protein binding data from in vitro assays .

Data Contradiction Resolution Example

Scenario : Study A reports IC50_{50} = 1.2 µM against a kinase target, while Study B finds no activity at 10 µM.
Resolution Steps :

Assay Conditions Audit : Compare buffer pH, ATP concentrations, and incubation times. Adjust to align with standardized protocols .

Compound Integrity Check : Re-analyze batches from both studies via LC-MS to rule out degradation .

Target Validation : Confirm kinase isoform identity (e.g., via sequencing) to address potential target variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.